molecular formula C4H9ClN4O B1526088 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride CAS No. 1354960-93-2

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride

Cat. No.: B1526088
CAS No.: 1354960-93-2
M. Wt: 164.59 g/mol
InChI Key: ZQWUKZNZFBCUCC-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as serotonin and AEBSF , interact with various receptors in the body. Serotonin, for instance, interacts with a variety of receptors (5-HT 1, 5-HT 2, 5-HT 3, 5-HT 4, 5-HT 5, 5-HT 6, 5-HT 7) and plays a crucial role in mood, cognition, reward, learning, memory, and numerous physiological processes . AEBSF, on the other hand, inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Mode of Action

Similar compounds like dopamine and serotonin function as neurotransmitters, modulating various physiological processes in the body. Dopamine, for instance, plays a significant role in the motivational component of reward-motivated behavior . Serotonin, on the other hand, regulates intestinal movements and acts as an agonist to other platelets .

Biochemical Pathways

Compounds with similar structures, such as serotonin and dopamine , are known to influence various biochemical pathways. For instance, serotonin is involved in the regulation of intestinal movements , while dopamine plays a significant role in reward-motivated behavior .

Pharmacokinetics

Similar compounds like 2-aminoethyl methacrylate hydrochloride are known to be water-soluble, which could potentially impact their bioavailability.

Result of Action

Similar compounds like serotonin and dopamine have been shown to influence mood, cognition, reward, learning, memory, and numerous physiological processes.

Action Environment

For instance, the action of serotonin is terminated primarily via uptake of 5-HT from the synapse .

Properties

IUPAC Name

5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWUKZNZFBCUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Reactant of Route 2
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Reactant of Route 3
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Reactant of Route 4
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Reactant of Route 5
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Reactant of Route 6
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.